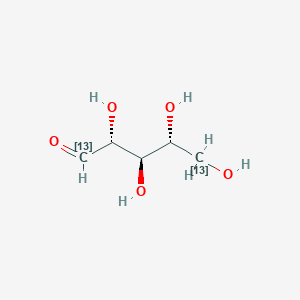

D-Ribose-1,5-13C2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Ribose-1,5-13C2 is a stable isotope-labeled compound derived from D-ribose. It contains two ^13C isotopes at positions 1 and 5 of the ribose ring. D-Ribose is a naturally occurring sugar molecule found in RNA (ribonucleic acid) and plays a crucial role in cellular energy metabolism.

Vorbereitungsmethoden

a. Synthetic Routes

D-Ribose-1,5-13C2 can be synthesized through several methods:

Fermentation: Microorganisms can produce D-ribose via fermentation of glucose in a culture medium without adding calcium carbonate .

Chemical Synthesis: Isotope-labeled ribose can be chemically synthesized by incorporating ^13C-labeled precursors during the ribose synthesis process.

b. Industrial Production

Industrial-scale production of this compound involves optimizing the fermentation process or chemical synthesis to achieve high yields and purity.

Analyse Chemischer Reaktionen

D-Ribose-1,5-13C2 participates in various chemical reactions:

Glycosylation: D-Ribose is involved in protein glycosylation, a post-translational modification critical for protein function.

Redox Reactions: Ribose can undergo oxidation and reduction reactions.

Substitution Reactions: Ribose can react with other molecules, leading to substitution products.

Common reagents and conditions depend on the specific reaction type and desired product. For example, ribose can be oxidized using mild oxidants like periodate to form aldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

D-Ribose-1,5-13C2 finds applications in various fields:

Metabolism Studies: Researchers use labeled ribose to study energy metabolism pathways, including ATP synthesis.

NMR Spectroscopy: Isotope-labeled ribose is valuable for nuclear magnetic resonance (NMR) studies.

Drug Development: Understanding ribose metabolism aids drug design targeting energy-related diseases.

Wirkmechanismus

D-Ribose is a key component of ATP (adenosine triphosphate), the cell’s energy currency. By incorporating ^13C isotopes, D-Ribose-1,5-13C2 allows researchers to trace ATP turnover and energy flux in biological systems.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel |

C5H10O5 |

|---|---|

Molekulargewicht |

152.12 g/mol |

IUPAC-Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,5-13C2)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,2+1 |

InChI-Schlüssel |

PYMYPHUHKUWMLA-JDOWDCJQSA-N |

Isomerische SMILES |

[13CH2]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylat](/img/structure/B12956840.png)

![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)

![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)

![3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)